
Ethyl 4-methyl-2-(3-phenoxypropanoylamino)-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methyl-2-(3-phenoxypropanoylamino)-1,3-thiazole-5-carboxylate, also known as EPTC, is a selective herbicide that is widely used in agriculture to control grassy weeds in crops such as corn, soybeans, and wheat. EPTC belongs to the thiocarbamate family of herbicides and is known for its high efficacy against annual grassy weeds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Ethyl 4-methyl-2-(3-phenoxypropanoylamino)-1,3-thiazole-5-carboxylate is part of the thiazole derivatives which have been extensively studied for their chemical properties and potential applications in various fields. For instance, the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates demonstrates the compound's versatility in synthetic chemistry (Albreht et al., 2009). Moreover, the synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine illustrates the broad range of chemical reactions and potential pharmaceutical applications these thiazole derivatives can participate in (Obydennov et al., 2017).
Antimicrobial Activity
Thiazole derivatives, including compounds structurally related to ethyl 4-methyl-2-(3-phenoxypropanoylamino)-1,3-thiazole-5-carboxylate, have been explored for their antimicrobial properties. For example, the synthesis and antimicrobial evaluation of thiazolo[4,5-d]pyrimidines demonstrated significant inhibitory effects against Gram-positive bacteria and yeasts, highlighting the potential use of these derivatives in developing new antimicrobial agents (Balkan et al., 2001).
Pharmacological Investigations
The exploration of thiazole derivatives for pharmacological applications is evident in the study of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, which were investigated for their analgesic and anti-inflammatory activities. These studies indicate the potential of thiazole derivatives in the development of new therapeutic agents (Gokulan et al., 2012).
Antiviral Research
The design, synthesis, and biological evaluation of thiazoles targeting flavivirus envelope proteins represent a significant application in the field of antiviral research. These studies showcase the potential of thiazole derivatives in addressing viral diseases, emphasizing the importance of structural modifications to enhance therapeutic indices and metabolic stability (Mayhoub et al., 2011).
Propiedades
IUPAC Name |
ethyl 4-methyl-2-(3-phenoxypropanoylamino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-21-15(20)14-11(2)17-16(23-14)18-13(19)9-10-22-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWZDOTZCMWIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCOC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(3-phenoxypropanoylamino)-1,3-thiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

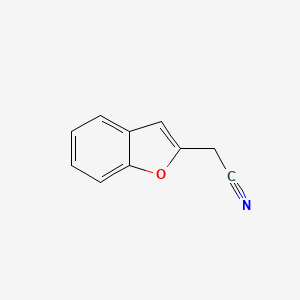
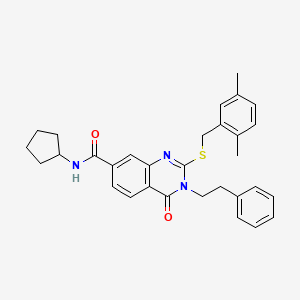
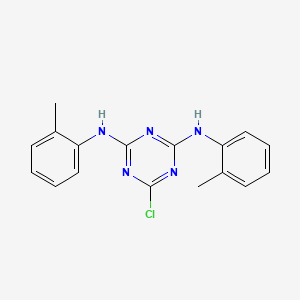
![4-(3,4-dimethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2819982.png)

![tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B2819986.png)


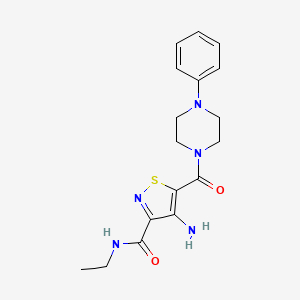
![5-Methyl-7-[4-(trifluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2819991.png)
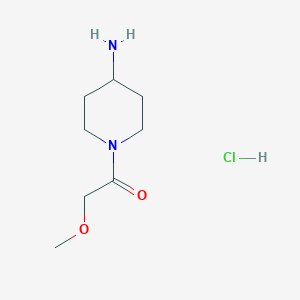
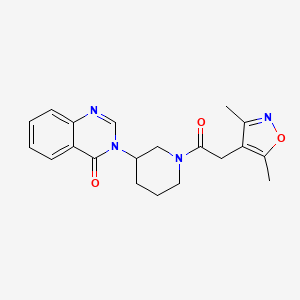
![3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid](/img/structure/B2819996.png)
![3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid](/img/structure/B2819998.png)